4-(Bromomethyl)-2-methylpyridine hydrobromide
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Overview
Description
4-(Bromomethyl)-2-methylpyridine hydrobromide is a chemical compound with the molecular formula C6H6BrN · HBr. It is a substituted pyridine, where a bromomethyl group is attached to the fourth position of the pyridine ring, and a methyl group is attached to the second position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Scientific Research Applications
4-(Bromomethyl)-2-methylpyridine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of potential therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Safety and Hazards
“4-(Bromomethyl)-2-methylpyridine hydrobromide” is classified as a hazardous substance. It can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety precautions include not breathing dust, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methylpyridine hydrobromide typically involves the bromination of 2-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-methylpyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products such as azido, thiocyanato, or methoxy derivatives of 2-methylpyridine.
Oxidation: Pyridine N-oxides.
Reduction: 2-methylpyridine.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-methylpyridine hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: Similar structure but lacks the methyl group at the second position.
2-(Bromomethyl)pyridine hydrobromide: Bromomethyl group attached to the second position instead of the fourth.
3-(Bromomethyl)pyridine hydrobromide: Bromomethyl group attached to the third position.
Uniqueness
4-(Bromomethyl)-2-methylpyridine hydrobromide is unique due to the presence of both a bromomethyl group and a methyl group on the pyridine ring. This dual substitution pattern provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-(bromomethyl)-2-methylpyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-4-7(5-8)2-3-9-6;/h2-4H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDNQJNTZLWLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245640-51-0 |
Source
|
Record name | 4-(bromomethyl)-2-methylpyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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